molecular formula C15H12N2OS B3807903 2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylol

2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylol

Cat. No.: B3807903
M. Wt: 268.3 g/mol
InChI Key: FITXGCWMDGNEEI-UHFFFAOYSA-N
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Description

The compound seems to contain a 5-methyl-1,3,4-thiadiazol-2-yl group . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The methyl group attached to the thiadiazole ring indicates the presence of a CH3 group .


Molecular Structure Analysis

The molecular structure of a compound with a 5-methyl-1,3,4-thiadiazol-2-yl group would include a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms, with a methyl group (CH3) attached .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “2’-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylol” are not available, thiadiazole derivatives are known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2’-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylol” would depend on the specific structure of the compound. For example, a compound with a 5-methyl-1,3,4-thiadiazol-2-yl group has a molecular weight of 116.14 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some thiadiazole derivatives have been studied for their anticancer, antimicrobial, and antioxidant potential .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, a compound with a 5-methyl-1,3,4-thiadiazol-2-yl group is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

3-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-16-17-15(19-10)14-8-3-2-7-13(14)11-5-4-6-12(18)9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXGCWMDGNEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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